5,5-Diethyl-1,3-oxazolidin-2-one

Descripción general

Descripción

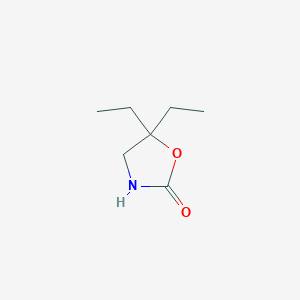

5,5-Diethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C7H13NO2. It is a member of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with two ethyl groups attached to the carbon at position 5.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of diethylamine with ethyl chloroformate, followed by cyclization with ethylene oxide. The reaction conditions often require a base such as sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as manganese dioxide can also enhance the efficiency of the cyclization process .

Análisis De Reacciones Químicas

Types of Reactions: 5,5-Diethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxazoles using reagents like manganese dioxide.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Manganese dioxide in the presence of a solvent like dichloromethane.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Oxazoles.

Reduction: Amines.

Substitution: Various substituted oxazolidinones depending on the substituent used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Oxazolidinones, including 5,5-Diethyl-1,3-oxazolidin-2-one, have been extensively studied for their antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial protein synthesis by binding to the ribosomal subunit. This class of compounds has shown efficacy against various Gram-positive bacteria and has been pivotal in developing new antibiotics to combat resistant strains.

- Case Study : A study evaluated several oxazolidinone analogues for their antimicrobial activity. Some derivatives exhibited significant activity against resistant strains of Staphylococcus aureus, suggesting that modifications in the oxazolidinone structure can enhance potency and spectrum of activity .

1.2 Anticancer Potential

Recent investigations have also explored the anticancer properties of oxazolidinones. Research indicates that certain oxazolidinone derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

- Case Study : In vitro studies demonstrated that specific analogues of this compound could inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Synthetic Chemistry Applications

2.1 Chiral Auxiliaries

The compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to direct stereochemistry during reactions allows chemists to produce enantiomerically enriched compounds efficiently.

- Synthesis Example : In a typical reaction setup, this compound can be used to facilitate the formation of chiral centers through aldol reactions or Diels-Alder reactions. The stereochemical outcomes can be finely tuned by modifying substituents on the oxazolidinone ring .

2.2 Formation of Complex Molecules

The oxazolidinone framework is valuable for constructing complex organic molecules. Its reactivity can be harnessed to create various functionalized derivatives that are important in pharmaceutical development.

| Reaction Type | Description | Example Product |

|---|---|---|

| Aldol Reaction | Forms β-hydroxy ketones using aldehydes/ketones | Chiral β-hydroxy ketones |

| Diels-Alder Reaction | Forms cyclohexenes from diene and dienophile | Cyclohexene derivatives |

Structural Modifications and Their Impacts

Research has indicated that structural modifications to this compound can significantly impact its biological activity and synthetic utility. Variations in substituents at the 4 and 5 positions have been shown to alter antimicrobial potency and selectivity.

Mecanismo De Acción

The mechanism of action of 5,5-Diethyl-1,3-oxazolidin-2-one involves its ability to act as a chiral auxiliary, facilitating the formation of specific stereoisomers in chemical reactions. In medicinal applications, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis .

Comparación Con Compuestos Similares

5,5-Dimethyl-1,3-oxazolidin-2-one: Similar in structure but with methyl groups instead of ethyl groups.

4,4-Dimethyl-1,3-oxazolidin-2-one: Another oxazolidinone derivative with different substituents.

Uniqueness: 5,5-Diethyl-1,3-oxazolidin-2-one is unique due to its specific ethyl substitutions, which can influence its reactivity and the types of reactions it undergoes. This makes it particularly useful in the synthesis of certain chiral compounds and in applications where specific stereochemistry is crucial .

Actividad Biológica

5,5-Diethyl-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are recognized for their significant biological activities, particularly as antibacterial agents. This article provides a detailed examination of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₃NO₂ and a molecular weight of approximately 143.19 g/mol. The compound features a five-membered ring that includes nitrogen and oxygen atoms, contributing to its reactivity and biological properties. The oxazolidinone structure is crucial for its interaction with bacterial ribosomes, making it a potential candidate for antibiotic development.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive bacteria. Its structural similarity to linezolid, an established oxazolidinone antibiotic, suggests that it may possess comparable efficacy against resistant bacterial strains. Studies have shown that modifications to the oxazolidinone structure can enhance antibacterial potency .

Table 1: Antibacterial Activity Against Selected Bacteria

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | < 6.6 | MRSA |

| Linezolid | < 4.0 | MRSA |

| Compound 16 (related analog) | < 1.0 | Staphylococcus aureus |

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against MRSA at concentrations comparable to linezolid. Additionally, it has been shown to outperform some newer analogs in specific tests .

The mechanism by which this compound exerts its antibacterial effects involves inhibition of bacterial protein synthesis. This action occurs through binding to the bacterial ribosome's 50S subunit, preventing the formation of functional ribosomal complexes necessary for protein translation .

Structure-Activity Relationship (SAR)

Understanding the SAR of oxazolidinones is essential for optimizing their antibacterial properties. Modifications at various positions on the oxazolidinone ring can significantly influence their activity:

- Position 4 and 5 Modifications : Alterations at these positions have been shown to enhance binding affinity and improve antibacterial efficacy against resistant strains .

Table 2: SAR Insights from Recent Studies

| Modification Position | Effect on Activity |

|---|---|

| C4 | Increased potency against Gram-positive bacteria |

| C5 | Enhanced binding interactions with ribosomal targets |

Research has demonstrated that certain substituents can create additional hydrogen bonding interactions with ribosomal components, thus improving compound stability and efficacy .

Study on Antimicrobial Efficacy

In a comparative study of various oxazolidinone derivatives including this compound, it was found that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Enterococcus faecium. The study utilized microbroth dilution methods to establish MIC values and further explored cellular uptake mechanisms using fluorescence microscopy .

Genotoxicity and Safety Profile

A safety assessment involving genotoxicity testing indicated that this compound is non-mutagenic and non-cytotoxic at concentrations effective for antimicrobial activity. This profile positions it as a promising candidate for further development in medicinal chemistry .

Propiedades

IUPAC Name |

5,5-diethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKESKZXXTJESEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC(=O)O1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325267 | |

| Record name | 5,5-diethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63461-25-6 | |

| Record name | NSC409509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-diethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.